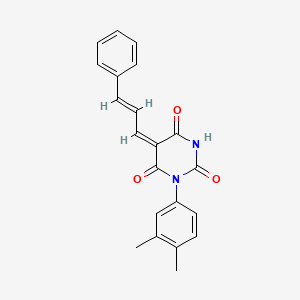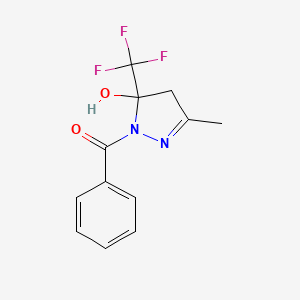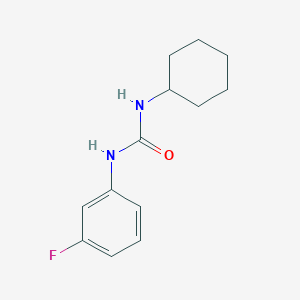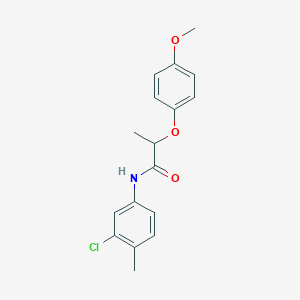![molecular formula C30H31NO2 B4989314 N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine, also known as F152, is a novel compound that has gained significant attention in the scientific community. It belongs to the class of phenethylamines and has been studied for its various biochemical and physiological effects. In
作用機序
The mechanism of action of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its anti-depressant and anti-anxiety effects. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in lab experiments is its potency and selectivity. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been shown to have a high affinity for certain receptors, which may make it a useful tool for studying the function of these receptors. However, one limitation of using N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine in human clinical trials. Another area of interest is the development of more potent and selective analogs of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. These analogs may have improved pharmacological properties and may be useful in the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine and its effects on various neurotransmitter systems in the brain.
合成法
The synthesis of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine involves a multi-step process that starts with the reaction of 3-methoxy-4-(benzyloxy)benzaldehyde with benzylamine. This reaction yields N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]amine, which is then reacted with phenylacetaldehyde to produce N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine. The yield of N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine is reported to be around 60%, and the purity can be increased by recrystallization.
科学的研究の応用
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has been studied for its various scientific research applications, including its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-depressant properties. N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-benzyl-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-32-30-21-28(17-18-29(30)33-24-27-15-9-4-10-16-27)23-31(22-26-13-7-3-8-14-26)20-19-25-11-5-2-6-12-25/h2-18,21H,19-20,22-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZUSUXKNZIZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)


![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)
![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)

![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4989304.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
